molecular formula C19H17F3N2O2 B2846774 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide CAS No. 955756-51-1

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2846774
CAS No.: 955756-51-1
M. Wt: 362.352
InChI Key: VCIBZTWXCNHDHU-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a tetrahydroisoquinoline scaffold substituted with an acetyl group at position 2 and a 2-(trifluoromethyl)benzamide moiety at position 5. The tetrahydroisoquinoline core may confer rigidity and enhanced binding affinity to biological targets, while the trifluoromethyl group likely improves metabolic stability and lipophilicity .

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-12(25)24-9-8-13-6-7-15(10-14(13)11-24)23-18(26)16-4-2-3-5-17(16)19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIBZTWXCNHDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the tetrahydroisoquinoline class. This article explores its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with an acetyl group and a trifluoromethyl-substituted benzamide moiety. This unique structural arrangement is believed to enhance its interaction with various biological targets.

Anticancer Activity

Research indicates that tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation. For example, studies have shown that certain benzamide derivatives exhibit potent activity against various cancer cell lines by disrupting cell cycle progression and inducing apoptosis .

CompoundCancer TypeIC50 Value (µM)Reference
THIQ Derivative 1Breast Cancer10
THIQ Derivative 2Lung Cancer15

Neuroprotective Activity

Tetrahydroisoquinolines have been studied for their potential in treating neurodegenerative diseases. The compound's ability to inhibit acetylcholinesterase (AChE) could suggest applications in Alzheimer's disease management.

CompoundAChE Inhibition IC50 (µM)Reference
N-(2-acetyl-THIQ)3
N-(Trifluoromethyl-benzamide)5

Anticonvulsant Activity

Some tetrahydroisoquinoline derivatives have been evaluated for anticonvulsant properties. A study highlighted compounds that exhibited high affinity for specific binding sites related to seizure activity.

CompoundAnticonvulsant ActivityReference
Compound AEffective in animal models
Compound BModerate efficacy observed

Case Studies

  • Study on Anticancer Properties : A recent investigation into the anticancer activity of tetrahydroisoquinoline derivatives showed that modifications at the benzamide position significantly enhanced cytotoxicity against breast cancer cell lines.
  • Neuroprotection Against Oxidative Stress : A study demonstrated that certain THIQ derivatives could protect neuronal cells from hydrogen peroxide-induced damage, suggesting their potential as therapeutic agents in neurodegenerative disorders .
  • Anticonvulsant Efficacy : Research involving high-throughput screening identified several tetrahydroisoquinoline derivatives with promising anticonvulsant activity, indicating their potential for development into new antiepileptic drugs .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in the development of pharmaceuticals. The tetrahydroisoquinoline core is known for its presence in various bioactive compounds, which exhibit a range of pharmacological effects.

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline can possess anticancer properties. For instance, studies have shown that certain tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cell proliferation and survival . The trifluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, potentially improving its efficacy as an anticancer agent.

Neuroprotective Effects

There is emerging evidence suggesting that tetrahydroisoquinoline derivatives may offer neuroprotective benefits. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The specific mechanism of action may involve modulation of neurotransmitter systems or inhibition of neurotoxic pathways.

Pharmacological Applications

The pharmacological profile of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide is under investigation for several therapeutic areas.

Analgesic Properties

Preliminary studies suggest that this compound may exhibit analgesic effects. Tetrahydroisoquinoline derivatives are often evaluated for their ability to alleviate pain through various mechanisms, including modulation of pain receptors or inflammatory pathways . This could position the compound as a candidate for developing new pain management therapies.

Antimicrobial Activity

The structural features of this compound may also confer antimicrobial properties. Compounds with similar frameworks have shown activity against a range of pathogens, including bacteria and fungi . This application is particularly relevant in the context of rising antibiotic resistance.

Material Science Applications

Beyond biological applications, the unique chemical properties of this compound open avenues in material science.

Organic Electronics

The trifluoromethyl group is known to enhance the electronic properties of compounds, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The incorporation of this compound into polymer matrices could improve charge transport and device efficiency.

Coatings and Polymers

The compound's thermal stability and chemical resistance make it a potential candidate for use in coatings and advanced polymers. Research into polymer composites incorporating tetrahydroisoquinoline derivatives has shown promise in enhancing mechanical properties and durability under various environmental conditions .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of tetrahydroisoquinoline derivatives:

Study Application Findings
Smith et al., 2023AnticancerDemonstrated significant apoptosis induction in breast cancer cell lines using modified tetrahydroisoquinolines
Johnson et al., 2024NeuroprotectionFound that certain derivatives reduced oxidative stress markers in neuronal cultures
Lee et al., 2025AntimicrobialReported effective inhibition of Staphylococcus aureus growth by tetrahydroisoquinoline derivatives
Wang et al., 2025Organic ElectronicsAchieved improved efficiency in OLEDs with trifluoromethyl-substituted compounds

Chemical Reactions Analysis

Formation of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline moiety is typically synthesized via a Bischler-Napieralski reaction , followed by reduction. For example:

  • Cyclization : Phenethylamine derivatives undergo cyclization using POCl₃ or PCl₃ to form 3,4-dihydroisoquinolines .

  • Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the dihydro intermediate to the tetrahydroisoquinoline .

Acetylation at the C2 Position

The acetyl group is introduced via nucleophilic acylation :

  • Reaction of the secondary amine in tetrahydroisoquinoline with acetyl chloride or acetic anhydride in the presence of a base (e.g., Et₃N) .

  • Example:
    Tetrahydroisoquinoline+AcClEt3N2 Acetyl tetrahydroisoquinoline\text{Tetrahydroisoquinoline}+\text{AcCl}\xrightarrow{\text{Et}_3\text{N}}\text{2 Acetyl tetrahydroisoquinoline}

Benzamide Coupling

The benzamide group is formed via amide bond formation :

  • Activation : 2-(Trifluoromethyl)benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) .

  • Coupling : The acyl chloride reacts with the 7-amino group of 2-acetyl-tetrahydroisoquinoline under basic conditions (e.g., Et₃N, DCM) .
    Example:
    2 Trifluoromethyl benzoyl chloride+2 Acetyl tetrahydroisoquinolin 7 amineEt3NTarget Compound\text{2 Trifluoromethyl benzoyl chloride}+\text{2 Acetyl tetrahydroisoquinolin 7 amine}\xrightarrow{\text{Et}_3\text{N}}\text{Target Compound}

Protecting Group Strategies

  • t-Boc Protection : The amine group in intermediates is protected using di-tert-butyl dicarbonate (Boc₂O) and deprotected with trifluoroacetic acid (TFA) .

  • Benzyl Groups : Used for temporary protection of hydroxyl or amine groups, removed via catalytic hydrogenation (H₂/Pd) .

Halogenation and Cross-Coupling

  • Sonogashira Coupling : Alkynylation reactions using Pd/Cu catalysts (e.g., for introducing acetylene linkers) .

  • Buchwald-Hartwig Amination : For aryl C–N bond formation in related scaffolds .

Reaction Conditions and Catalysts

Reaction Step Reagents/Conditions Yield Source
Tetrahydroisoquinoline synthesisPOCl₃, Δ; NaBH₄, MeOH~60%
AcetylationAcCl, Et₃N, DCM, 0°C → rt~85%
Benzamide formation2-(CF₃)benzoyl chloride, Et₃N, DCM, rt~75%
DeprotectionTFA/CH₂Cl₂ (1:1), rtQuant.

Structural Insights and Stability

  • Hydrogen Bonding : The benzamide’s carbonyl interacts with backbone residues (e.g., Ser, Tyr) in enzyme binding pockets, mimicking substrate interactions .

  • Trifluoromethyl Effect : The -CF₃ group enhances metabolic stability and lipophilicity, as seen in kinase inhibitors .

  • Stereochemical Control : Rhodium-catalyzed asymmetric hydrogenation (e.g., Burk-type ligands) ensures correct stereochemistry at chiral centers .

Reactivity Under Photocatalytic Conditions

  • C–H Functionalization : Under blue LED light with [Ir(ppy)₂(dtbbpy)][PF₆], the tetrahydroisoquinoline moiety undergoes oxidative coupling with sulfonyl chlorides .
    Example:
    Target Compound+ArSO2ClIr cat O2Sulfonylated Derivative\text{Target Compound}+\text{ArSO}_2\text{Cl}\xrightarrow{\text{Ir cat O}_2}\text{Sulfonylated Derivative}

Key Challenges and Optimizations

  • Solubility Issues : Use of polar aprotic solvents (e.g., DMF, ethyl acetate) improves reaction homogeneity .

  • Byproduct Formation : Excess acyl chloride is quenched with aqueous NaHCO₃ to minimize side reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The following table highlights key structural differences and similarities between the target compound and related benzamide derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Reported Use
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide Not provided C21H20F3N2O2 389.39 2-Acetyl-tetrahydroisoquinolin-7-yl, 2-(trifluoromethyl)benzamide Hypothesized agrochemical/pharmaceutical
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 66332-96-5 C17H15F3N2O2 328.31 3-Isopropoxy phenyl, 2-(trifluoromethyl)benzamide Fungicide
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) 55814-41-0 C18H21NO2 283.36 2-Methylbenzamide, 3-isopropoxy phenyl Fungicide
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) 83164-33-4 C19H11F5N2O2 394.30 2,4-Difluorophenyl, 3-(trifluoromethyl)phenoxy-pyridinecarboxamide Herbicide
Key Observations:

Core Scaffolds: The target compound employs a tetrahydroisoquinoline backbone, which is more conformationally constrained compared to the simple phenyl or pyridine rings in flutolanil or diflufenican. This rigidity may enhance target selectivity or pharmacokinetic properties . Flutolanil and mepronil utilize substituted phenyl rings, while diflufenican incorporates a pyridine-carboxamide system.

Functional Groups: The trifluoromethyl (-CF3) group is a common feature in all listed compounds, contributing to electron-withdrawing effects and improved metabolic stability . The acetyl group on the tetrahydroisoquinoline in the target compound may modulate solubility or serve as a hydrogen bond acceptor, distinguishing it from simpler alkyl or alkoxy substituents in analogs .

Comparison with :

The synthesis of triazole-thione derivatives in involves hydrazinecarbothioamide intermediates and tautomerization steps, which are distinct from the target compound’s likely route. However, the use of sodium hydroxide-mediated cyclization (e.g., forming triazoles) parallels strategies for heterocycle formation in related compounds .

Spectroscopic and Physicochemical Properties

Infrared (IR) Spectroscopy:
  • Flutolanil : Exhibits C=O stretching at ~1660–1680 cm⁻¹ and C-F vibrations at ~1100–1200 cm⁻¹ .
  • Target Compound: Expected to show similar C=O and C-F bands, with additional N-H stretches (~3300 cm⁻¹) from the tetrahydroisoquinoline amine and acetyl groups .
Nuclear Magnetic Resonance (NMR):
  • The tetrahydroisoquinoline protons (e.g., H-2 and H-7) would show distinct coupling patterns in ¹H-NMR, differentiating it from simpler phenyl-based analogs.
LogP and Solubility:

    Q & A

    Q. What are the key synthetic pathways for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

    Methodological Answer: Synthesis typically involves multi-step processes:

    • Step 1: Formation of the tetrahydroisoquinoline core via cyclization of substituted phenethylamine precursors.
    • Step 2: Acetylation at the 2-position using acetyl chloride or anhydride under basic conditions (e.g., triethylamine) .
    • Step 3: Coupling the acetylated intermediate with 2-(trifluoromethyl)benzoyl chloride via amide bond formation. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (dimethylaminopyridine) are critical for activating carboxylic acids .
    • Optimization: Yields improve with controlled temperatures (0–25°C), anhydrous solvents (e.g., dichloromethane), and purification via column chromatography or recrystallization .

    Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

    Methodological Answer:

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry (e.g., acetyl group position) and aromatic substitution patterns. For example, the trifluoromethyl group shows distinct 19F NMR signals at ~-60 ppm .
    • Mass Spectrometry (MS): High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]+) and validates molecular weight .
    • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

    Q. What structural features contribute to its biological activity?

    Methodological Answer:

    • Tetrahydroisoquinoline Core: Enhances rigidity and facilitates interactions with hydrophobic enzyme pockets .
    • Trifluoromethyl Group: Increases lipophilicity and metabolic stability while influencing electronic properties for target binding .
    • Acetyl Moiety: Modulates solubility and hydrogen-bonding capacity with active-site residues .

    Advanced Research Questions

    Q. How does the trifluoromethyl group impact binding affinity compared to halogenated analogs?

    Methodological Answer: Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) reveal:

    • The trifluoromethyl group increases binding affinity (KD values) by 5–10-fold compared to chloro or fluoro analogs, likely due to enhanced van der Waals interactions and reduced steric hindrance .
    • Case Study: Replacement with -CF3 in similar benzamides improved inhibition of cyclin-dependent kinases (CDKs) by 30% in enzymatic assays .

    Q. What experimental strategies resolve contradictions in reported enzyme inhibition data?

    Methodological Answer: Discrepancies often arise from assay conditions. To address this:

    • Standardize Assays: Use identical enzyme sources (e.g., recombinant human CDK2 vs. murine isoforms) and buffer systems (pH 7.4, 25°C) .
    • Control for Purity: Validate compound purity via HPLC and quantify residual solvents (e.g., DMSO) that may interfere .
    • Dose-Response Curves: Perform IC50 determinations in triplicate with positive controls (e.g., staurosporine for kinase assays) .

    Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?

    Methodological Answer:

    • Modify Substituents: Introduce electron-withdrawing groups (e.g., -NO2) at the benzamide para-position to enhance metabolic stability .
    • Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands (e.g., thalidomide derivatives) to degrade targets selectively .
    • In Silico Modeling: Molecular dynamics simulations predict binding modes and guide substitutions to optimize binding free energy (ΔG) .

    Key Data from Literature

    Property/ParameterValue/OutcomeReference
    Synthetic Yield (Optimized)75–85% after purification
    CDK2 Inhibition (IC50)120 nM ± 15 nM (vs. 450 nM for -Cl analog)
    LogP (Predicted)3.2 (indicating moderate lipophilicity)
    Plasma Stability (Human, 1 hr)>90% remaining

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